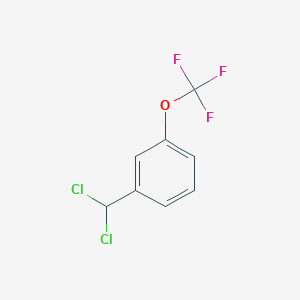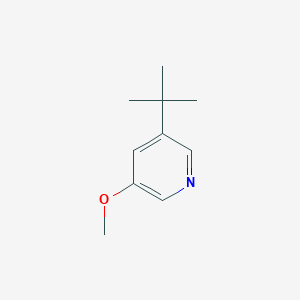
1-(Dichloromethyl)-3-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Dichloromethyl)-3-(trifluoromethoxy)benzene is an organic compound characterized by the presence of dichloromethyl and trifluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylating agents under specific conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles to those used in laboratory synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(Dichloromethyl)-3-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions.
Industry: It is used in the production of materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism by which 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules . These interactions can influence various biochemical and chemical processes, making the compound valuable in research and industrial applications.
Comparaison Avec Des Composés Similaires
- 1-(Dichloromethyl)-4-(trifluoromethoxy)benzene
- 1-(Dichloromethyl)-2-(trifluoromethoxy)benzene
- 1-(Dichloromethyl)-3-(difluoromethoxy)benzene
Comparison: 1-(Dichloromethyl)-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the dichloromethyl and trifluoromethoxy groups on the benzene ring. This positioning can significantly influence the compound’s chemical properties and reactivity compared to its isomers and other similar compounds .
Propriétés
Formule moléculaire |
C8H5Cl2F3O |
|---|---|
Poids moléculaire |
245.02 g/mol |
Nom IUPAC |
1-(dichloromethyl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Cl2F3O/c9-7(10)5-2-1-3-6(4-5)14-8(11,12)13/h1-4,7H |
Clé InChI |
OPSLZZDKBBFBCJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)OC(F)(F)F)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylbenzo[h]isoquinoline](/img/structure/B13680855.png)




![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)







![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)
